molecular formula C16H15NO3 B253003 N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B253003
M. Wt: 269.29 g/mol
InChI Key: JJTHSVZFHVDTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDCA, is a chemical compound that has been studied extensively for its potential use in scientific research. BDCA is a heterocyclic compound that contains a benzodioxine ring system, which is a common feature in many biologically active compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is primarily through the inhibition of histone deacetylase. Histone deacetylase is an enzyme that removes acetyl groups from histone proteins, which are involved in the regulation of gene expression. Inhibition of histone deacetylase can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory and neuroprotective effects through the inhibition of other enzymes, such as cyclooxygenase-2 and phosphodiesterase-4.
Biochemical and Physiological Effects:
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory and neuroprotective effects. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have antiviral activity against several viruses, including influenza A and B viruses. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for further development as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its potent anti-cancer activity against a variety of cancer cell lines. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of using N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research is the development of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a cancer therapeutic. Further studies are needed to determine the optimal dose and treatment regimen for N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, as well as its safety and efficacy in clinical trials. Another area of research is the exploration of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide's anti-inflammatory and neuroprotective effects. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its potential for use in a variety of scientific research applications.

Synthesis Methods

N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1,4-benzodioxine with benzylamine. The reaction is typically carried out in the presence of a catalyst, such as palladium on activated carbon, and under an inert atmosphere, such as nitrogen gas. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or recrystallization.

Scientific Research Applications

N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising applications of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is in the field of cancer research. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide works by inhibiting the activity of a protein called histone deacetylase, which is involved in the regulation of gene expression. Inhibition of histone deacetylase can lead to the activation of tumor suppressor genes and the induction of apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H15NO3/c18-16(17-11-12-4-2-1-3-5-12)13-6-7-14-15(10-13)20-9-8-19-14/h1-7,10H,8-9,11H2,(H,17,18)

InChI Key

JJTHSVZFHVDTNT-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=C3

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.